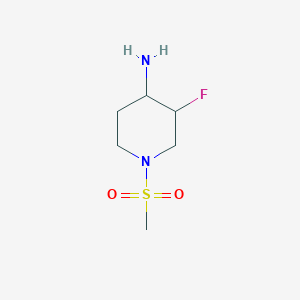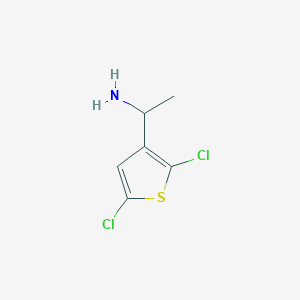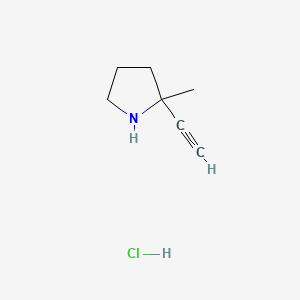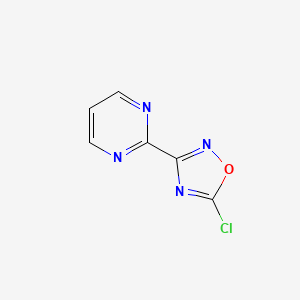
2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring fused with a 5-chloro-1,2,4-oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring and subsequent fusion with the pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production often requires the use of specialized equipment and controlled environments to maintain consistent quality.
化学反応の分析
Types of Reactions: 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
科学的研究の応用
Chemistry: In chemistry, 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes.
Medicine: Research has indicated that this compound may have anticancer properties. It has been tested in vitro against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and chemical resistance.
作用機序
The mechanism by which 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts cell membranes and inhibits enzymes critical for microbial survival. In anticancer applications, it induces apoptosis by interfering with cellular signaling pathways and promoting cell death.
類似化合物との比較
2-(1,2,4-Oxadiazol-5-yl)anilines
5-chloro-2-methyl-4-isothiazolin-3-one
2,5-disubstituted-1,3,4-oxadiazoles
Uniqueness: 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine stands out due to its unique combination of the pyrimidine and oxadiazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C6H3ClN4O |
|---|---|
分子量 |
182.57 g/mol |
IUPAC名 |
5-chloro-3-pyrimidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H3ClN4O/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H |
InChIキー |
GZRBWMVJSQDUAK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


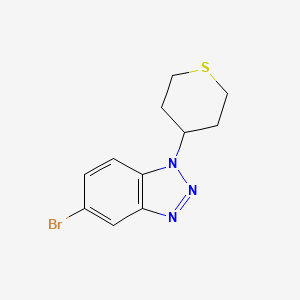
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
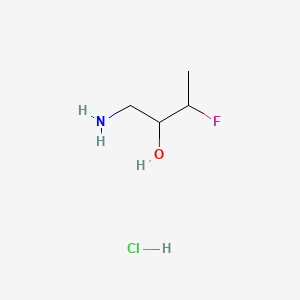
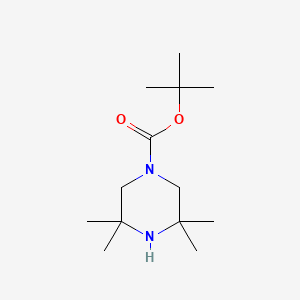
![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
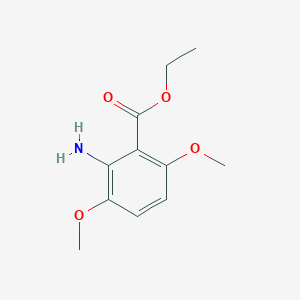
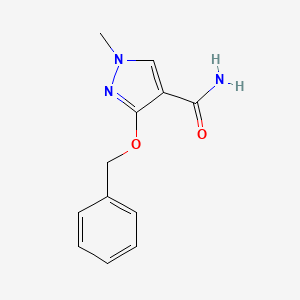
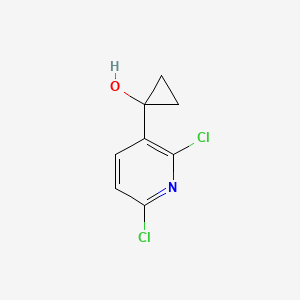
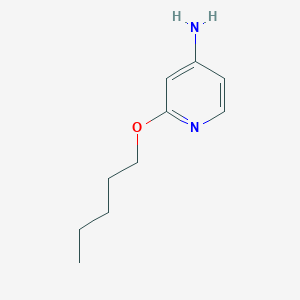

![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
